[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone
Overview
Description
[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone: is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Methoxy and Methyl Substitutions: The methoxy and methyl groups are introduced through alkylation reactions, using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers study its interactions with biological systems to understand its potential therapeutic effects and toxicity.
Mechanism of Action
The mechanism of action of [1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, neurotransmission, or cellular metabolism.
Comparison with Similar Compounds
[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as cetylpyridinium chloride and domiphen bromide share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of both a sulfonyl group and a piperidine ring in
Properties
IUPAC Name |
[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-15-14-17(6-7-18(15)25-2)26(23,24)21-12-8-16(9-13-21)19(22)20-10-4-3-5-11-20/h6-7,14,16H,3-5,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODMUECQXFQUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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